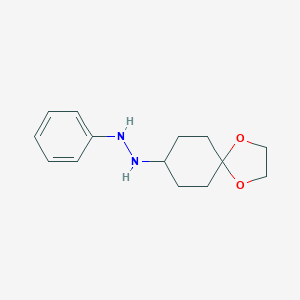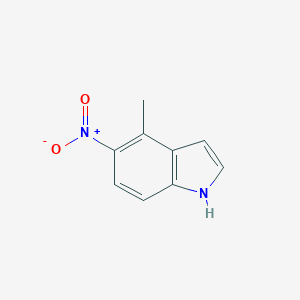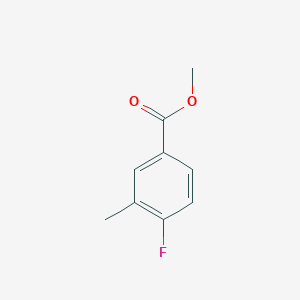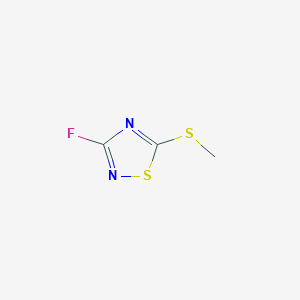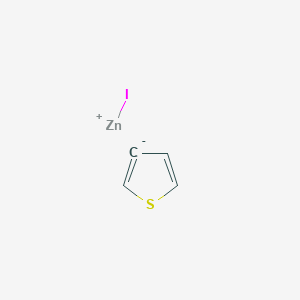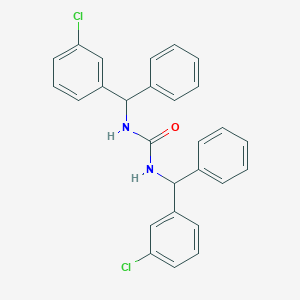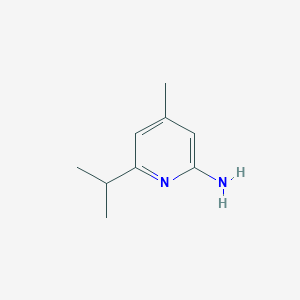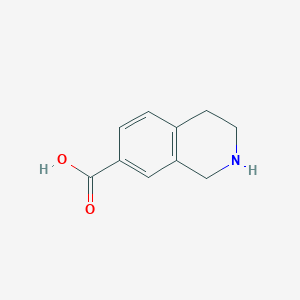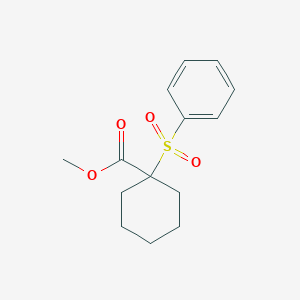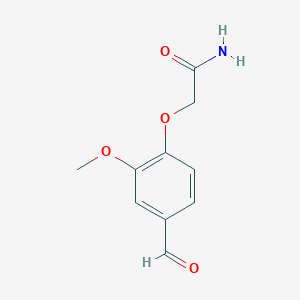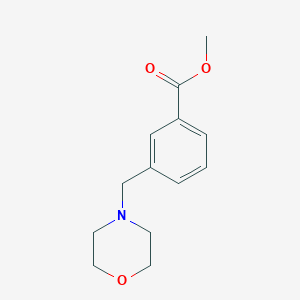
Benzoate de 3-(morpholin-4-ylméthyl)méthyle
Vue d'ensemble
Description
Methyl 3-(morpholin-4-ylmethyl)benzoate is a chemical compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol . It is a benzoate ester that features a morpholine ring attached to the benzene ring via a methylene bridge. This compound is known for its applications in various fields, including organic synthesis and pharmaceutical research.
Applications De Recherche Scientifique
Methyl 3-(morpholin-4-ylmethyl)benzoate has a wide range of applications in scientific research:
Mécanisme D'action
Target of Action
Similar compounds have been known to target various proteins and enzymes in the body .
Mode of Action
It is known that esters, such as methyl 3-(morpholin-4-ylmethyl)benzoate, can react with various biological targets, including proteins and enzymes . The morpholine ring in the compound could potentially interact with these targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
It is known that the compound has a molecular weight of 23528 g/mol , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been known to exert various effects at the molecular and cellular level .
Action Environment
Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of Methyl 3-(morpholin-4-ylmethyl)benzoate. For instance, the compound has a melting point of 46 °C , suggesting that it could be stable at normal body temperature.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(morpholin-4-ylmethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 3-(bromomethyl)benzoic acid with morpholine in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Another method involves the esterification of 3-(morpholin-4-ylmethyl)benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. This reaction is carried out under reflux conditions to ensure complete conversion to the ester .
Industrial Production Methods
Industrial production of Methyl 3-(morpholin-4-ylmethyl)benzoate often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of automated systems for temperature and pressure control is common in industrial settings to enhance efficiency and safety .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(morpholin-4-ylmethyl)benzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile like sodium methoxide.
Major Products Formed
Oxidation: 3-(morpholin-4-ylmethyl)benzoic acid.
Reduction: 3-(morpholin-4-ylmethyl)benzyl alcohol.
Substitution: Various substituted benzoates depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-(morpholinomethyl)benzoate
- 3-(4-morpholinylmethyl)benzoic acid
- Methyl 4-(morpholin-4-ylmethyl)benzoate
Uniqueness
Methyl 3-(morpholin-4-ylmethyl)benzoate is unique due to its specific structural configuration, which combines the reactivity of the benzoate ester with the biological activity of the morpholine ring. This dual functionality makes it a valuable compound in both synthetic chemistry and pharmaceutical research .
Propriétés
IUPAC Name |
methyl 3-(morpholin-4-ylmethyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-13(15)12-4-2-3-11(9-12)10-14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLFWRCNFZKUNOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CN2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90331370 | |
| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190660-95-8 | |
| Record name | methyl 3-(morpholin-4-ylmethyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90331370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





